N-Desmethyl Imatinib (CGP74588) is the primary active metabolite of Imatinib Mesylate (Gleevec/Glivec), a tyrosine kinase inhibitor primarily used in the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). [] It exhibits similar pharmacological activity to its parent drug, acting as a potent inhibitor of BCR-ABL tyrosine kinase. [, ] N-Desmethyl Imatinib is generated through the metabolic process of N-demethylation primarily mediated by the cytochrome P450 enzyme CYP3A4, with contributions from CYP2C8. [, , , ] This metabolite contributes significantly to the overall efficacy of Imatinib treatment, often reaching plasma concentrations 10-30% of Imatinib levels. [, ]
Synthesis Analysis
N-Desmethyl Imatinib shares a high degree of structural similarity with Imatinib. The key difference lies in the removal of a methyl group from the nitrogen atom of the piperazine ring in Imatinib. [] This structural modification does not significantly impact its ability to bind and inhibit the BCR-ABL tyrosine kinase. []
N-Desmethyl Imatinib functions through the same mechanism as its parent drug, Imatinib, by competitively inhibiting the BCR-ABL tyrosine kinase. [, ] This inhibition disrupts the aberrant signaling pathways driven by BCR-ABL, ultimately leading to the suppression of proliferation and induction of apoptosis in leukemia cells. [, ]
Applications
Therapeutic Drug Monitoring: Monitoring N-Desmethyl Imatinib levels alongside Imatinib is crucial in optimizing treatment strategies, especially in cases of inadequate response or toxicity. [, , , , , , ]
Understanding Interindividual Variability: Analyzing the ratio of N-Desmethyl Imatinib to Imatinib in patient plasma provides insights into individual variations in drug metabolism, influenced by factors such as age, genetics (CYP3A4, CYP2C8 polymorphisms), and co-administered medications. [, , , , , , ]
Predicting Treatment Response: Research suggests a correlation between N-Desmethyl Imatinib levels and treatment response in CML patients. Higher levels of the metabolite have been associated with better outcomes, potentially highlighting its contribution to Imatinib's efficacy. [, , ]
Exploration of the role of specific CYP2C8 polymorphisms in N-Desmethyl Imatinib formation and their impact on individual responses to Imatinib therapy. [, ]
Development of more sensitive and high-throughput assays for simultaneous quantification of Imatinib, N-Desmethyl Imatinib, and other relevant TKIs in various biological matrices to enhance TDM strategies. [, , ]
Related Compounds
Imatinib
Compound Description: Imatinib, also known as Gleevec or Glivec, is a tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It acts by inhibiting the BCR-ABL tyrosine kinase, a protein produced by the Philadelphia chromosome abnormality in CML. Imatinib exhibits a high degree of selectivity for BCR-ABL and a few other tyrosine kinases, making it an effective targeted therapy. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: Imatinib is the parent compound of N-Boc-N-Desmethyl Imatinib. N-Boc-N-Desmethyl Imatinib is a synthetic intermediate in the synthesis of Imatinib. The structures share a common core structure, differing by the presence of the N-Boc protecting group and the methylation state of the nitrogen atom in the pyrimidine ring. []
N-Desmethyl Imatinib (CGP74588)
Compound Description: N-Desmethyl Imatinib (CGP74588) is the major active metabolite of imatinib, formed by N-demethylation via CYP3A4 and CYP2C8 enzymes. [, , , , , , , , , , , , , , , , ] It shows comparable pharmacological activity to imatinib and contributes to its therapeutic effect. [, , ] Some studies suggest that CGP74588 might be a better substrate for the efflux transporter ABCG2 than imatinib. [, , ]
Relevance: N-Desmethyl Imatinib shares a high degree of structural similarity with N-Boc-N-Desmethyl Imatinib. Both molecules possess the same core structure as imatinib, but lack the methyl group on the pyrimidine nitrogen. The main difference is the presence of the N-Boc protecting group in N-Boc-N-Desmethyl Imatinib, which is absent in the active metabolite. [, ]
1-OH Midazolam
Compound Description: 1-OH Midazolam is a major metabolite of midazolam, a benzodiazepine drug used for sedation and anesthesia. Midazolam is metabolized by CYP3A4, the same enzyme that plays a significant role in imatinib metabolism. []
Relevance: While not structurally related to N-Boc-N-Desmethyl Imatinib, 1-OH midazolam is relevant because its formation is used to assess CYP3A4 activity in vitro. Studying the effects of various drugs on 1-OH midazolam formation can provide insights into potential drug-drug interactions involving imatinib and its metabolism by CYP3A4. []
Nilotinib
Compound Description: Nilotinib is another tyrosine kinase inhibitor used in the treatment of CML, particularly in patients resistant or intolerant to imatinib. It has a similar mechanism of action to imatinib but displays greater potency and selectivity for BCR-ABL. [, , , ]
Relevance: Although structurally different from N-Boc-N-Desmethyl Imatinib, nilotinib belongs to the same class of drugs as imatinib - tyrosine kinase inhibitors. Research often investigates multiple TKIs simultaneously to compare their properties, efficacies, and potential for drug interactions. [, ]
Dasatinib
Compound Description: Dasatinib is a multi-target tyrosine kinase inhibitor used in the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia. It inhibits a broader range of tyrosine kinases compared to imatinib and nilotinib. [, , , , , ]
Relevance: Dasatinib, like nilotinib, belongs to the class of tyrosine kinase inhibitors and is often studied alongside imatinib to compare their characteristics and clinical implications. [, ] Studies also suggest that dasatinib is a substrate for the efflux transporter ABCB1, highlighting the importance of transporter proteins in TKI disposition. []
Other Related Compounds
Sunitinib: A tyrosine kinase inhibitor used in the treatment of gastrointestinal stromal tumors and renal cell carcinoma. [, , ]
Bosutinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. [, , , , ]
Ponatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. []
Midostaurin: A multi-target protein kinase inhibitor used in the treatment of acute myeloid leukemia. []
Apigenin: A naturally occurring flavonoid with potential anticancer properties. [, ]
Genistein: A naturally occurring isoflavone with potential anticancer properties. []
Pumiliotoxin 251D: A toxic alkaloid found in poison dart frogs. Research on this alkaloid identified a stereoselective hydroxylation reaction, which could offer insight into potential metabolic pathways for N-Boc-N-Desmethyl Imatinib. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.